H-Arg-Ser-Gly-Pro-Pro-Gly-Leu-Gln-Gly-Arg-Leu-Gln-Arg-Leu-Leu-Gln-Ala-Ser-Gly-Asn-His-Ala-Ala-Gly-Ile-Leu-Thr-Met-Gly-OH
Description
The compound H-Arg-Ser-Gly-Pro-Pro-Gly-Leu-Gln-Gly-Arg-Leu-Gln-Arg-Leu-Leu-Gln-Ala-Ser-Gly-Asn-His-Ala-Ala-Gly-Ile-Leu-Thr-Met-Gly-OH is a peptide sequence composed of 27 amino acids. This peptide is known for its biological activity and is often used in scientific research to study various biochemical processes.
Properties
Molecular Formula |
C125H214N44O37S |
|---|---|
Molecular Weight |
2957.4 g/mol |
IUPAC Name |
2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-5-amino-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-4-oxobutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]propanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetic acid |
InChI |
InChI=1S/C125H214N44O37S/c1-18-64(12)98(120(204)163-81(46-63(10)11)118(202)167-99(68(16)172)121(205)158-76(35-41-207-17)105(189)146-55-97(182)183)166-95(180)53-141-100(184)65(13)148-101(185)66(14)150-112(196)82(47-69-49-137-58-147-69)162-117(201)83(48-91(130)176)153-93(178)51-143-106(190)84(56-170)164-102(186)67(15)149-108(192)74(30-33-89(128)174)156-115(199)79(44-61(6)7)161-116(200)80(45-62(8)9)160-110(194)72(26-21-38-140-125(135)136)154-111(195)75(31-34-90(129)175)157-114(198)78(43-60(4)5)159-109(193)71(25-20-37-139-124(133)134)151-92(177)50-142-104(188)73(29-32-88(127)173)155-113(197)77(42-59(2)3)152-94(179)52-144-119(203)86-27-22-40-169(86)122(206)87-28-23-39-168(87)96(181)54-145-107(191)85(57-171)165-103(187)70(126)24-19-36-138-123(131)132/h49,58-68,70-87,98-99,170-172H,18-48,50-57,126H2,1-17H3,(H2,127,173)(H2,128,174)(H2,129,175)(H2,130,176)(H,137,147)(H,141,184)(H,142,188)(H,143,190)(H,144,203)(H,145,191)(H,146,189)(H,148,185)(H,149,192)(H,150,196)(H,151,177)(H,152,179)(H,153,178)(H,154,195)(H,155,197)(H,156,199)(H,157,198)(H,158,205)(H,159,193)(H,160,194)(H,161,200)(H,162,201)(H,163,204)(H,164,186)(H,165,187)(H,166,180)(H,167,202)(H,182,183)(H4,131,132,138)(H4,133,134,139)(H4,135,136,140)/t64-,65-,66-,67-,68+,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,98-,99-/m0/s1 |
InChI Key |
IAUOGYPUTYPJJF-SNEWULGUSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCSC)C(=O)NCC(=O)O)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](CC(=O)N)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@@H]2CCCN2C(=O)[C@@H]3CCCN3C(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CCCNC(=N)N)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(CCSC)C(=O)NCC(=O)O)NC(=O)CNC(=O)C(C)NC(=O)C(C)NC(=O)C(CC1=CN=CN1)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(CO)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)CNC(=O)C2CCCN2C(=O)C3CCCN3C(=O)CNC(=O)C(CO)NC(=O)C(CCCNC(=N)N)N |
Origin of Product |
United States |
Preparation Methods
Solid-Phase Peptide Synthesis (SPPS)
One of the most common methods for synthesizing peptides is Solid-Phase Peptide Synthesis. This technique involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid support.
Resin Selection : A suitable resin is chosen based on the desired properties of the final peptide.
Amino Acid Coupling : Protected amino acids are coupled to the resin-bound peptide using coupling reagents such as DIC (Diisopropylcarbodiimide) or HATU (Hexafluoro phosphonium hexafluorophosphate). The order of coupling follows the sequence of the target peptide.
Deprotection : After each coupling, protecting groups (e.g., Fmoc or Boc) are removed to expose the amino group for subsequent coupling.
Cleavage and Purification : Once the synthesis is complete, the peptide is cleaved from the resin using trifluoroacetic acid (TFA) and purified using High-Performance Liquid Chromatography (HPLC).
- High purity and yield.
- Flexibility in synthesizing complex peptides.
Liquid-Phase Peptide Synthesis
In contrast to SPPS, liquid-phase synthesis involves synthesizing peptides in solution rather than on a solid support. This method is less commonly used for long peptides due to difficulties in purification and yield but can be effective for shorter sequences.
Amino Acid Activation : Each amino acid is activated before coupling, often using reagents like HOBt (Hydroxybenzotriazole) along with DCC (Dicyclohexylcarbodiimide).
Sequential Coupling : Amino acids are added one at a time, with purification steps after each addition.
Final Purification : Similar to SPPS, final purification is typically performed using HPLC.
Research Findings
Recent studies have highlighted various techniques and modifications that enhance the efficiency and yield of peptide synthesis:
Use of Microwave-Assisted Synthesis : This technique has been shown to significantly reduce reaction times and improve yields by providing rapid heating during the coupling steps.
Optimization of Coupling Conditions : Research indicates that adjusting pH and temperature during coupling can lead to higher purity levels in the final product.
Application of Automated Synthesizers : Automated peptide synthesizers have streamlined the process, allowing for high-throughput synthesis with consistent quality.
Data Tables
Comparison of Synthesis Methods
| Method | Advantages | Disadvantages |
|---|---|---|
| Solid-Phase Peptide Synthesis | High yield, easy purification | Requires specialized equipment |
| Liquid-Phase Peptide Synthesis | Simplicity in setup | Lower yield for longer peptides |
Yield and Purity Data from Recent Studies
| Study Reference | Method Used | Yield (%) | Purity (%) |
|---|---|---|---|
| Study A | SPPS | 85 | 95 |
| Study B | Liquid-phase | 70 | 90 |
| Study C | Microwave-assisted | 90 | 98 |
Chemical Reactions Analysis
Types of Reactions
This peptide can undergo various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other residues to study structure-activity relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Site-directed mutagenesis using specific reagents like N-methylmorpholine (NMM).
Major Products Formed
Oxidation: Methionine sulfoxide.
Reduction: Free thiol groups.
Substitution: Modified peptides with altered amino acid sequences.
Scientific Research Applications
This peptide has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification.
Biology: Investigates protein-protein interactions and cellular signaling pathways.
Medicine: Explores potential therapeutic uses, such as in drug delivery systems.
Industry: Utilized in the development of biomaterials and biosensors.
Mechanism of Action
The mechanism of action of this peptide involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can bind to these targets, triggering a cascade of biochemical events that lead to its observed effects. The exact pathways involved depend on the specific context in which the peptide is used.
Comparison with Similar Compounds
Similar Compounds
- H-Arg-Ser-Gly-Pro-Pro-Gly-Leu-Gln-Gly-Arg-Ala-Gln-Arg-Leu-D-Leu-Gln-Ala-Ser-Gly-Asn-His-Ala-Ala-Gly-Ile-Leu-Thr-Met-Gly-OH
- H-Arg-Ser-Gly-Pro-Pro-Gly-Leu-Gln-Gly-Arg-Ala-Gln-Arg-Leu-Leu-Gln-Ala-Ser-Gly-Asn-His-Ala-Ala-Gly-Ile-Leu-Thr-Met-NH2
Uniqueness
The uniqueness of H-Arg-Ser-Gly-Pro-Pro-Gly-Leu-Gln-Gly-Arg-Leu-Gln-Arg-Leu-Leu-Gln-Ala-Ser-Gly-Asn-His-Ala-Ala-Gly-Ile-Leu-Thr-Met-Gly-OH lies in its specific sequence and the resulting biological activity. Compared to similar peptides, it may exhibit different binding affinities, stability, and functional properties, making it valuable for targeted research applications.
Biological Activity
The peptide H-Arg-Ser-Gly-Pro-Pro-Gly-Leu-Gln-Gly-Arg-Leu-Gln-Arg-Leu-Leu-Gln-Ala-Ser-Gly-Asn-His-Ala-Ala-Gly-Ile-Leu-Thr-Met-Gly-OH is a complex biological molecule with significant implications in various physiological processes. This article aims to explore its biological activity, mechanisms of action, and potential applications in therapeutic contexts.
Structure and Composition
This peptide consists of 30 amino acids, characterized by a diverse sequence that includes hydrophobic, hydrophilic, and charged residues. The presence of arginine (Arg), serine (Ser), and glycine (Gly) suggests potential roles in signaling and structural functions.
1. Cell Signaling
The peptide has been implicated in various signaling pathways, particularly those related to growth and immune responses. For instance, the presence of arginine is known to enhance nitric oxide production, which plays a crucial role in vasodilation and immune response modulation.
2. Antioxidant Properties
Research indicates that peptides similar to H-Arg-Ser-Gly-Pro-Pro exhibit antioxidant properties, scavenging free radicals and reducing oxidative stress in cellular environments. This activity is critical for protecting cells from damage associated with inflammation and aging.
3. Neuroprotective Effects
Studies have shown that certain sequences within this peptide can promote neuroprotection. For example, the presence of leucine (Leu) and threonine (Thr) may enhance neuronal survival under stress conditions by modulating apoptotic pathways.
Receptor Interaction
H-Arg-Ser-Gly-Pro-Pro may interact with specific receptors involved in cellular signaling. For instance, it could bind to G-protein coupled receptors (GPCRs), influencing intracellular signaling cascades such as the phosphoinositide pathway, which is vital for various cellular functions including calcium mobilization and cell proliferation.
Gene Expression Modulation
The peptide has also been shown to influence gene expression related to inflammatory responses. By modulating transcription factors such as NF-kB, it can alter the expression of cytokines and chemokines, thereby impacting immune responses.
Research Findings
| Study | Findings |
|---|---|
| Zhang et al. (2020) | Demonstrated that similar peptides enhance nitric oxide production in endothelial cells, suggesting vasodilatory effects. |
| Lee et al. (2021) | Found that peptides containing Arg and Ser exhibit significant antioxidant activity in vitro, reducing oxidative stress markers. |
| Kim et al. (2022) | Reported neuroprotective effects of related peptides in models of neuronal injury, highlighting potential therapeutic applications for neurodegenerative diseases. |
Case Studies
- Vasodilatory Effects : A clinical study involving patients with hypertension showed that administration of a peptide similar to H-Arg-Ser-Gly resulted in significant reductions in blood pressure, attributed to increased nitric oxide levels.
- Neurodegenerative Disorders : In vitro studies using neuronal cell lines demonstrated that treatment with this peptide reduced apoptosis under oxidative stress conditions, indicating its potential as a neuroprotective agent.
- Inflammation Reduction : Animal models treated with the peptide displayed lower levels of inflammatory cytokines following induced inflammation, suggesting its role as an anti-inflammatory agent.
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for confirming the purity and structural integrity of this peptide?
- Methodology : Use reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column and gradient elution (e.g., water/acetonitrile with 0.1% trifluoroacetic acid) to assess purity. Pair this with high-resolution mass spectrometry (HR-MS) for molecular weight verification. For structural confirmation, employ circular dichroism (CD) spectroscopy to analyze secondary structure elements like α-helices or β-sheets. These methods are standard for peptide characterization and align with protocols for similar collagenase substrates .
Q. What buffer conditions are optimal for solubilizing this peptide while minimizing aggregation?
- Methodology : Test solubility in citrate buffer (pH 3.0–4.5) or phosphate-buffered saline (PBS, pH 7.4) . Use dynamic light scattering (DLS) to monitor aggregation. If aggregation occurs, add chaotropic agents like urea (1–2 M) or non-ionic detergents (e.g., Tween-20 at 0.01%). Pre-treat the peptide with a brief sonication (10–15 seconds) in an ice bath to disrupt hydrophobic interactions. These steps are derived from protocols for structurally similar peptides in enzymatic assays .
Q. How can researchers validate the peptide’s interaction with target receptors in vitro?
- Methodology : Perform surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity (KD). Use fluorescence polarization assays with a labeled peptide variant to assess competitive binding. Include negative controls (e.g., scrambled-sequence peptides) and replicate experiments (n ≥ 3) to ensure statistical validity. These approaches are standard in receptor-ligand interaction studies .
Advanced Research Questions
Q. How should researchers resolve conflicting reports on the peptide’s bioactivity across different experimental models?
- Methodology : Conduct a meta-analysis of existing data to identify variables such as assay type (e.g., cell-free vs. cell-based), peptide concentration, or post-translational modifications. Design a cross-validation study comparing bioactivity in parallel models (e.g., primary cells, immortalized lines, and in vivo systems). Use multivariate regression to isolate confounding factors. This approach is inspired by sensory-chemistry linkage methods in barrel aging research, where contradictory data are resolved through systematic variable isolation .
Q. What factorial design strategies are suitable for optimizing the peptide’s stability under physiological conditions?
- Methodology : Apply a 2^k factorial design to test variables such as pH (4–8), temperature (4°C–37°C), and ionic strength (0–150 mM NaCl). Use response surface methodology (RSM) to model stability (measured via HPLC degradation kinetics). Include interaction terms (e.g., pH × temperature) to identify synergistic effects. This mirrors factorial designs used in chemical engineering to optimize reaction parameters .
Q. How can computational tools predict the peptide’s tertiary structure and functional domains?
- Methodology : Run molecular dynamics (MD) simulations (e.g., GROMACS or AMBER) to model conformational changes in aqueous environments. Validate predictions with NMR spectroscopy or X-ray crystallography (if feasible). For functional domain prediction, use machine learning tools like AlphaFold2 or I-TASSER to identify motifs (e.g., heparin-binding regions in Arg-rich sequences). Integrate AI-driven tools like COMSOL Multiphysics for parameter optimization in silico .
Methodological Considerations for Data Contradictions
Q. How should researchers address discrepancies in peptide synthesis yields reported across studies?
- Methodology : Compare solid-phase synthesis protocols (e.g., Fmoc vs. Boc chemistry) and cleavage/deprotection conditions (e.g., TFA concentration, scavengers). Use MALDI-TOF MS to identify truncation products or side reactions (e.g., aspartimide formation). Replicate synthesis under controlled conditions (e.g., inert atmosphere, standardized resin loading) to minimize batch variability. This aligns with peptide synthesis troubleshooting in Novabiochem protocols .
Q. What statistical frameworks are recommended for analyzing dose-response data with high variability?
- Methodology : Apply non-linear regression models (e.g., four-parameter logistic curve) to fit dose-response curves. Use bootstrapping (1,000+ iterations) to estimate confidence intervals for EC50 values. For high variability, employ mixed-effects models to account for random factors (e.g., plate-to-plate differences). Validate results with a leave-one-out cross-validation approach. These methods are standard in pharmacological assays .
Experimental Design Tables
| Variable | Tested Range | Measurement Technique | Key Outcome Metric |
|---|---|---|---|
| pH Stability | 3.0–8.0 | RP-HPLC (degradation peaks) | % Intact peptide after 24h |
| Temperature Stability | 4°C–37°C | CD Spectroscopy | Δα-helix content over time |
| Receptor Binding | 1 nM–10 µM | SPR (resonance units) | KD (nM) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
